![molecular formula C14H14F3N3O3 B2495764 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide CAS No. 1797823-63-2](/img/structure/B2495764.png)

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

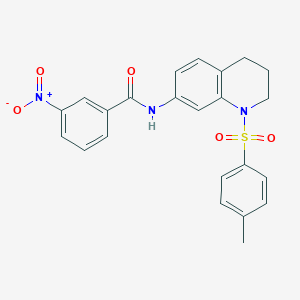

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide is a compound that likely exhibits unique physical and chemical properties due to the presence of a trifluoromethyl group, a pyrazole ring, and a furan moiety within its structure. These functional groups are known to impart distinctive reactivity and stability characteristics to molecules, making them of interest in chemical synthesis and potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of complex molecules like N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling with furan derivatives. A relevant approach could involve the initial synthesis of a pyrazole precursor, followed by cyclization reactions to introduce the dihydropyrano moiety and subsequent functionalization with a furan-2-carboxamide group (El-Essawy & Rady, 2011).

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole carboxamide derivatives , closely related to the compound , have been explored for their nematocidal activities against Meloidogyne incognita. These compounds, synthesized from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, exhibited good nematocidal activity despite weak fungicidal activity, highlighting their potential in agricultural applications (Zhao et al., 2017).

Chemical Synthesis and Antimicrobial Activities

A study on pyridine and thioamide derivatives , synthesized from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, demonstrated antimicrobial and anticancer activities . These compounds, following chalcone backbone synthesis, showed high cytotoxicity against the MCF-7 cell line, suggesting potential in pharmacological research (Zaki et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of thio- and furan-fused heterocycles like furopyranone, furopyrrolone, and thienopyrrolone derivatives from acid derivatives indicates a method for creating novel compounds with potential for diverse scientific applications. The target fused ring systems were achieved through intramolecular cyclization, offering insights into synthetic strategies that could apply to compounds like N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide (Ergun et al., 2014).

Decarboxylative Fluorination

A transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan-, pyrazole-, and thiophene-carboxylic acids, showcases a method for introducing fluorine atoms into heterocyclic compounds. This technique could be relevant for modifying compounds like the one of interest to enhance their properties for specific research applications (Yuan et al., 2017).

Future Directions

properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3/c15-14(16,17)12-9-8-22-7-3-10(9)20(19-12)5-4-18-13(21)11-2-1-6-23-11/h1-2,6H,3-5,7-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHPVYLVBMUACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)

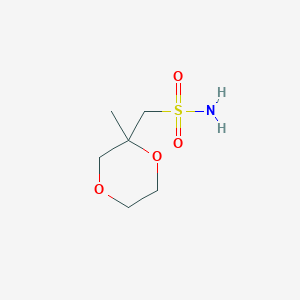

![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)

![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)